molecular formula C8H8Cl2N2O3 B8553260 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol

2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol

Cat. No.: B8553260
M. Wt: 251.06 g/mol
InChI Key: QNGSEACFWMVLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a hydroxymethyl group attached to a cyclopropoxy ring at position 6, and a hydroxyl group at position 5 of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclopropanation: The cyclopropoxy group is introduced via a cyclopropanation reaction, which involves the addition of a cyclopropyl group to the pyrimidine ring. This step may require the use of a cyclopropyl halide and a strong base such as sodium hydride (NaH).

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde (HCHO) and a suitable catalyst.

    Hydroxylation: The hydroxyl group at position 5 is introduced via a hydroxylation reaction, which may involve the use of hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, where the chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Formation of carboxylic acids

    Reduction: Formation of dechlorinated derivatives

    Substitution: Formation of substituted pyrimidine derivatives

Scientific Research Applications

2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol can be compared with other similar compounds, such as:

    2-Chloro-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine: Similar in structure but lacks the hydroxymethyl and cyclopropoxy groups.

    Carbamic acid,(2,3-dihydro-1h-indol-7-yl)methyl-,1,1-dimethylethyl ester: Contains different functional groups and exhibits different chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8Cl2N2O3

Molecular Weight

251.06 g/mol

IUPAC Name

2,4-dichloro-6-[1-(hydroxymethyl)cyclopropyl]oxypyrimidin-5-ol

InChI

InChI=1S/C8H8Cl2N2O3/c9-5-4(14)6(12-7(10)11-5)15-8(3-13)1-2-8/h13-14H,1-3H2

InChI Key

QNGSEACFWMVLOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)OC2=C(C(=NC(=N2)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of [1-(2,6-dichloro-5-methoxy-pyrimidin-4-yloxy)-cyclopropyl]-methanol (800 mg, 3.02 mmol) and lithium chloride (600 mg, 14.15 mmol) in anhydrous DMF (3 mL) was heated at 140° C. for 10 minutes using microwave irradiation, then concentrated in vacuo. The resulting residue was purified by column chromatography (SiO2, gradient 0-5% methanol in DCM) affording 2,4-Dichloro-6-(1-hydroxymethyl-cyclopropoxy)-pyrimidin-5-ol (300 mg, 40%). LCMS: RT=2.52 min, [M−H]−=249/251/253.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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